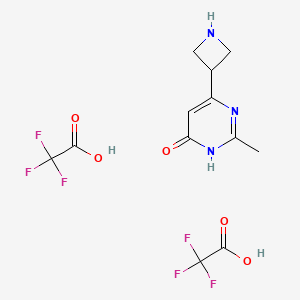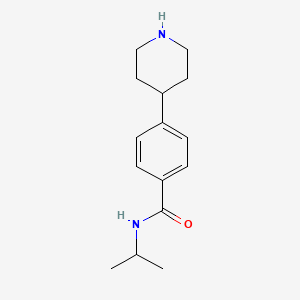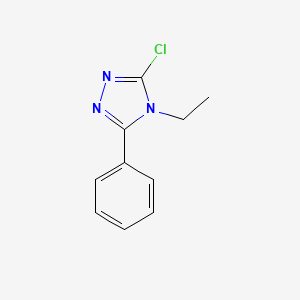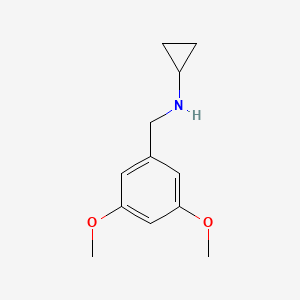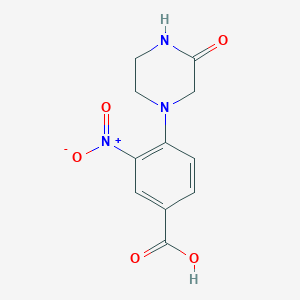
2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-4-amine
Descripción general
Descripción
2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-4-amine, also known as UMI-77, is a small molecule inhibitor that is widely used in scientific research to study the biological and physiological effects of inhibiting the MDM2-p53 protein-protein interaction. This interaction is critical for the regulation of the p53 tumor suppressor protein, which plays a key role in preventing the development of cancer. In
Aplicaciones Científicas De Investigación
Novel Condensation Reactions
- Three-Component Condensation : A novel class of isoindolinones was formed through a three-component condensation of 2-carboxybenzaldehyde with primary amines and cyanide, involving similar structures to 2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-4-amine (Opatz & Ferenc, 2004).
Synthesis Methods
- Efficient Synthesis : An efficient synthesis method for N-substituted 2,3-dihydro-1H-isoindoles was developed, which might relate to the synthesis of this compound (Subbarayappa & Patoliya, 2009).
- Reductive Amination : The reductive amination of phthalaldehyde by tetracarbonylhydridoferrate produced 2-substituted isoindoles and isoindolines, relevant to the synthesis of related compounds (Watanabe et al., 1979).
Biocatalysis and Medicinal Applications
- Biocatalytic Synthesis : A high-productivity biocatalytic process was developed for (S)-methoxyisopropylamine, an amine related to this compound, applicable in agrochemical manufacturing (Matcham et al., 1999).
- Serotonin Receptor and Phosphodiesterase Inhibition : Isoindole-1,3-dione derivatives, closely related to the compound of interest, were studied as potential antipsychotics due to their affinity for serotonin receptors and phosphodiesterase 10A inhibition (Czopek et al., 2020).
Reaction Engineering
- Catalytic Amination : The study of amination of 1-methoxy-2-propanol over silica-supported nickel provided insights into the synthesis of related amines (Bassili & Baiker, 1990).
Propiedades
IUPAC Name |
2-(3-methoxypropyl)-1,3-dihydroisoindol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-7-3-6-14-8-10-4-2-5-12(13)11(10)9-14/h2,4-5H,3,6-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNIBWDVMUVKOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2=C(C1)C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol](/img/structure/B1416942.png)
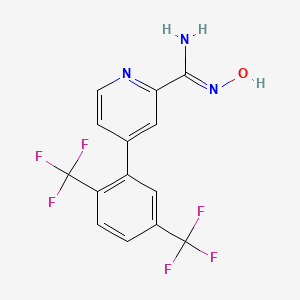
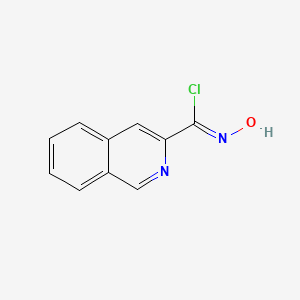

![4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]-](/img/structure/B1416951.png)
![N-(Hydroxyimino)(4-nitrophenyl)methyl]acetamide](/img/structure/B1416953.png)
